Murihexocin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Muricoreacin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Muricoreacin is considered to be a practically insoluble (in water) and relatively neutral molecule. Muricoreacin has been primarily detected in urine. Within the cell, muricoreacin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, muricoreacin can be found in fruits. This makes muricoreacin a potential biomarker for the consumption of this food product.

科学研究应用

Anticancer Activity

Research indicates that Murihexocin C exhibits significant cytotoxic effects against several cancer types, including:

- Breast Cancer (MCF-7)

- Colorectal Cancer (HT-29)

- Lung Cancer (A549)

- Renal Cancer (A498)

- Pancreatic Cancer (PACA-2)

Case Studies and Research Findings

Several studies have documented the effects of this compound on cancer cell lines:

- A study published in PubMed Central highlighted that this compound exhibited potent cytotoxicity against MCF-7 breast cancer cells, leading to significant reductions in cell viability and induction of apoptosis .

- Another investigation focused on its effects on HT-29 colorectal cancer cells, revealing that treatment with this compound resulted in marked cell cycle arrest and apoptosis .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with other known acetogenins derived from Annona muricata. The table below summarizes the anticancer activities of selected compounds:

| Compound | Cancer Types Affected | Mechanism of Action |

|---|---|---|

| This compound | Breast (MCF-7), Colorectal (HT-29), Lung (A549), Renal (A498), Pancreatic (PACA-2) | Induces apoptosis; cell cycle arrest |

| Annocatacin A | Hepatic | Induces apoptosis |

| Annocatalin | Hepatic | Cytotoxic effects |

| Muricatocin B | Breast (MCF-7), Colorectal (HT-29) | Induces apoptosis; inhibits proliferation |

属性

分子式 |

C35H64O9 |

|---|---|

分子量 |

628.9 g/mol |

IUPAC 名称 |

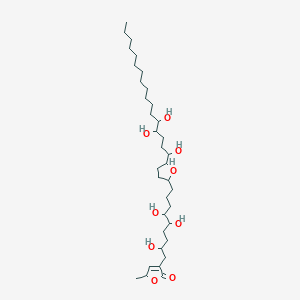

2-methyl-4-[2,5,6-trihydroxy-9-[5-(1,4,5-trihydroxyheptadecyl)oxolan-2-yl]nonyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H64O9/c1-3-4-5-6-7-8-9-10-11-12-15-29(37)32(40)20-21-33(41)34-22-18-28(44-34)14-13-16-30(38)31(39)19-17-27(36)24-26-23-25(2)43-35(26)42/h23,25,27-34,36-41H,3-22,24H2,1-2H3 |

InChI 键 |

VYEJYURNQIJVJU-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCC(C(CCC(CC2=CC(OC2=O)C)O)O)O)O)O)O |

同义词 |

murihexocin C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。